1-Fluoro-2-methoxy-5-methyl-3-nitrobenzene
Overview
Description
1-Fluoro-2-methoxy-5-methyl-3-nitrobenzene is an aromatic compound with the molecular formula C8H8FNO3 It is characterized by the presence of a fluoro group, a methoxy group, a methyl group, and a nitro group attached to a benzene ring
Preparation Methods
The synthesis of 1-Fluoro-2-methoxy-5-methyl-3-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method includes the nitration of 1-Fluoro-2-methoxy-5-methylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial production methods may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
1-Fluoro-2-methoxy-5-methyl-3-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: The fluoro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common reagents for this reaction include sodium methoxide or potassium tert-butoxide.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate or chromic acid.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 1-Fluoro-2-methoxy-5-methyl-3-aminobenzene, while oxidation of the methyl group produces 1-Fluoro-2-methoxy-5-nitrobenzoic acid .
Scientific Research Applications
1-Fluoro-2-methoxy-5-methyl-3-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound can be used in studies involving the interaction of aromatic compounds with biological molecules. Its derivatives may exhibit biological activity, making it a candidate for drug discovery research.
Medicine: Research into the medicinal properties of its derivatives could lead to the development of new therapeutic agents
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals. .
Mechanism of Action
The mechanism of action of 1-Fluoro-2-methoxy-5-methyl-3-nitrobenzene in chemical reactions typically involves electrophilic aromatic substitution. The presence of electron-withdrawing groups (fluoro and nitro) and electron-donating groups (methoxy and methyl) on the benzene ring influences the reactivity and orientation of the compound in these reactions. The nitro group, being a strong electron-withdrawing group, deactivates the benzene ring towards electrophilic substitution, while the methoxy group, an electron-donating group, activates the ring and directs substitution to the ortho and para positions .
Comparison with Similar Compounds
1-Fluoro-2-methoxy-5-methyl-3-nitrobenzene can be compared with other similar compounds such as:
1-Fluoro-3-methoxy-5-methyl-2-nitrobenzene: This compound has a similar structure but with different positions of the substituents.
1-Fluoro-4-methoxy-2-nitrobenzene: Another similar compound with different substituent positions.
2-Fluoro-5-methyl-1-nitrobenzene: This compound lacks the methoxy group, which can lead to differences in reactivity and applications compared to this compound.
Properties
IUPAC Name |
1-fluoro-2-methoxy-5-methyl-3-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO3/c1-5-3-6(9)8(13-2)7(4-5)10(11)12/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRWSBCXFFPZMRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)F)OC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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